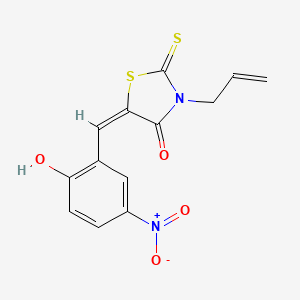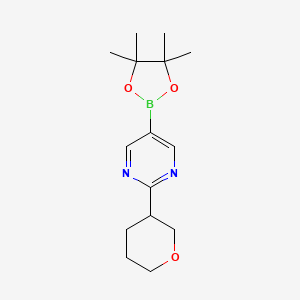![molecular formula C58H84N10O6 B11713293 N,N'-hexane-1,6-diylbis(2-{2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-ylidene}hydrazinecarboxamide)](/img/structure/B11713293.png)
N,N'-hexane-1,6-diylbis(2-{2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-ylidene}hydrazinecarboxamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}AMINO)-1-{6-[(N’-{2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}HYDRAZINECARBONYL)AMINO]HEXYL}UREA is a complex organic compound characterized by its unique structure, which includes multiple diethylaminoethoxy groups attached to a fluorenylidene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}AMINO)-1-{6-[(N’-{2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}HYDRAZINECARBONYL)AMINO]HEXYL}UREA involves multiple steps. One of the key intermediates in the synthesis is 2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-one, which can be prepared through the oxygenation of fluorene, followed by nitration, reduction, and diazotization . The final compound is obtained by reacting this intermediate with appropriate hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as filtration and crystallization to purify the final product .
化学反応の分析
Types of Reactions
3-({2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}AMINO)-1-{6-[(N’-{2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}HYDRAZINECARBONYL)AMINO]HEXYL}UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenylidene groups to fluorenyl groups.
Substitution: The diethylaminoethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like diethanolamine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce various substituted fluorenylidene compounds .
科学的研究の応用
3-({2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}AMINO)-1-{6-[(N’-{2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}HYDRAZINECARBONYL)AMINO]HEXYL}UREA has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3-({2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}AMINO)-1-{6-[(N’-{2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}HYDRAZINECARBONYL)AMINO]HEXYL}UREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to cellular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cell signaling pathways and immune responses .
類似化合物との比較
Similar Compounds
2,7-Bis[2-(diethylamino)ethoxy]fluoren-9-one dihydrochloride (Tilorone): Known for its immunomodulatory properties.
4-Hydroxy-2-quinolones: Exhibits various biological activities and is used in drug research.
3-(2-Benzothiazolyl)-7-(diethylamino) coumarin (Coumarin 6): Used in optoelectronic applications.
Uniqueness
3-({2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}AMINO)-1-{6-[(N’-{2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}HYDRAZINECARBONYL)AMINO]HEXYL}UREA is unique due to its complex structure and the presence of multiple diethylaminoethoxy groups, which confer distinct chemical and biological properties
特性
分子式 |
C58H84N10O6 |
|---|---|
分子量 |
1017.3 g/mol |
IUPAC名 |
1-[[2,7-bis[2-(diethylamino)ethoxy]fluoren-9-ylidene]amino]-3-[6-[[[2,7-bis[2-(diethylamino)ethoxy]fluoren-9-ylidene]amino]carbamoylamino]hexyl]urea |
InChI |
InChI=1S/C58H84N10O6/c1-9-65(10-2)31-35-71-43-21-25-47-48-26-22-44(72-36-32-66(11-3)12-4)40-52(48)55(51(47)39-43)61-63-57(69)59-29-19-17-18-20-30-60-58(70)64-62-56-53-41-45(73-37-33-67(13-5)14-6)23-27-49(53)50-28-24-46(42-54(50)56)74-38-34-68(15-7)16-8/h21-28,39-42H,9-20,29-38H2,1-8H3,(H2,59,63,69)(H2,60,64,70) |
InChIキー |
FNSBILDQPNZZDW-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=NNC(=O)NCCCCCCNC(=O)NN=C4C5=C(C=CC(=C5)OCCN(CC)CC)C6=C4C=C(C=C6)OCCN(CC)CC)C=C(C=C3)OCCN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B11713217.png)




![6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarboxylic acid](/img/structure/B11713235.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11713240.png)
![5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-6(7H)-one, 2-thioxo-](/img/structure/B11713247.png)



![5-chloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3-iodobenzamide](/img/structure/B11713260.png)


